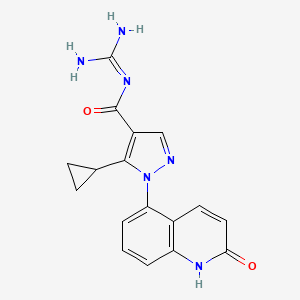
Isothiazole-4-carboxamide, 3,5-dimercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazole-4-carboxamide, 3,5-dimercapto- is a compound belonging to the isothiazole family, which is a class of five-membered sulfur heterocycles. These compounds are widely utilized in medicinal chemistry and organic synthesis due to their unique properties, including the presence of two electronegative heteroatoms in a 1,2-relationship . The compound’s structure allows for various functionalizations, making it a versatile scaffold in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-4-carboxamide, 3,5-dimercapto- typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements . One common method is the condensation of thiohydroxylamine with appropriate carboxylic acid derivatives under controlled conditions. Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of isothiazole derivatives often involves large-scale condensation reactions and metal-catalyzed processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isothiazole-4-carboxamide, 3,5-dimercapto- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of isothiazole-4-carboxamide, 3,5-dimercapto- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Aplicaciones Científicas De Investigación
Isothiazole-4-carboxamide, 3,5-dimercapto- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Industrially, it is used in the production of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of isothiazole-4-carboxamide, 3,5-dimercapto- involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form covalent bonds with biological molecules, disrupting their normal function . This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Isothiazole-4-carboxamide, 3,5-dimercapto- can be compared with other similar compounds such as thiazoles and isoxazoles . While all these compounds share a five-membered ring structure, isothiazoles are unique due to the presence of both sulfur and nitrogen atoms in adjacent positions . This unique arrangement imparts distinct chemical reactivity and biological activity compared to thiazoles and isoxazoles .
List of Similar Compounds:- Thiazole
- Isoxazole
- Thiadiazole
- Oxazole
These compounds, while similar in structure, exhibit different chemical and biological properties due to variations in their heteroatom composition and ring substituents .
Propiedades
Número CAS |
26309-62-6 |
|---|---|
Fórmula molecular |
C4H4N2OS3 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2OS3/c5-2(7)1-3(8)6-10-4(1)9/h9H,(H2,5,7)(H,6,8) |
Clave InChI |
XQCCKHXLNGUXRZ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SNC1=S)S)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-bis(piperidin-1-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B15193593.png)





![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
